Ethyl Eprosartan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LY3023414 is a novel and selective inhibitor of class I phosphoinositide 3-kinase isoforms, mechanistic target of rapamycin complex 1 and 2, and DNA-dependent protein kinase. This compound is designed to target the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin signaling pathway, which is frequently altered in various cancers .

Chemical Reactions Analysis

LY3023414 undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for the compound’s metabolic stability and bioavailability.

The major products formed from these reactions are derivatives of the imidazoquinolinone structure, which retain the compound’s inhibitory activity against the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin pathway.

Scientific Research Applications

LY3023414 has a wide range of scientific research applications, particularly in the fields of:

Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin signaling pathway.

Biology: Employed in cellular assays to investigate the role of the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin pathway in cell growth, survival, and metabolism.

Medicine: Undergoing clinical trials for the treatment of various cancers, including endometrial cancer and mesothelioma

Industry: Potential applications in the development of targeted cancer therapies.

Mechanism of Action

LY3023414 exerts its effects by selectively inhibiting class I phosphoinositide 3-kinase isoforms, mechanistic target of rapamycin complex 1 and 2, and DNA-dependent protein kinase. This inhibition leads to the dephosphorylation of downstream substrates such as AKT, S6 kinase, S6 ribosomal protein, and 4E-binding protein 1, resulting in G1 cell-cycle arrest and broad antiproliferative activity in cancer cells . The compound’s intermittent, “quick-on/quick-off” target engagement mechanism enhances its clinical tolerability and reduces the emergence of compensatory resistance mechanisms .

Comparison with Similar Compounds

LY3023414 is unique in its dual inhibition of both phosphoinositide 3-kinase and mechanistic target of rapamycin pathways. Similar compounds include:

BEZ235: Another dual inhibitor of phosphoinositide 3-kinase and mechanistic target of rapamycin, but with different pharmacokinetic properties.

GDC-0980: A dual inhibitor with a broader spectrum of activity against phosphoinositide 3-kinase isoforms.

BKM120: A selective inhibitor of phosphoinositide 3-kinase, but not mechanistic target of rapamycin.

LY3023414’s high solubility and selective inhibition profile make it a promising candidate for targeted cancer therapy .

Biological Activity

Ethyl Eprosartan is a derivative of Eprosartan, classified as an angiotensin II receptor blocker (ARB). This compound exhibits significant biological activity primarily through its action on the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure and fluid balance in the body. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical findings, and comparative analysis with other antihypertensive agents.

Target Receptor:

this compound selectively antagonizes the AT1 receptor, which is part of the renin-angiotensin system (RAS). By blocking this receptor, this compound prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure.

Biochemical Pathways:

The blockade of the AT1 receptor results in several biochemical responses:

- Vasodilation: This is achieved through decreased intracellular calcium levels and reduced sympathetic nervous system activity.

- Reduced Aldosterone Secretion: This leads to decreased sodium and water retention, further contributing to lower blood pressure.

Pharmacokinetics:

this compound is primarily excreted via feces (approximately 90%) and to a lesser extent through urine (about 7%). Its pharmacokinetic profile indicates a favorable absorption rate and bioavailability, which supports its use as an effective antihypertensive agent.

Clinical Findings

Efficacy in Hypertension:

Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with mild to moderate essential hypertension. A pivotal study involved 706 patients who received doses ranging from 400 mg to 800 mg. The results showed significant reductions in sitting diastolic blood pressure, with a favorable safety profile comparable to placebo treatments .

Long-term Safety:

In long-term studies, this compound was well tolerated over periods extending up to 24 months. The most common adverse events were upper respiratory infections, with no significant increase in severe side effects compared to placebo . Importantly, discontinuation of treatment did not lead to rebound hypertension, which is a critical consideration for chronic management .

Comparative Analysis

This compound shares structural similarities with other ARBs but exhibits unique properties that enhance its therapeutic profile. The following table summarizes key comparisons between this compound and other commonly used ARBs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Losartan | Contains a tetrazole ring | First ARB introduced; longer half-life |

| Valsartan | Contains a biphenyl group | More potent at lower doses than this compound |

| Irbesartan | Contains a 2-propyl group | Additional anti-inflammatory properties |

| Candesartan | Contains a carboxylic acid moiety | Higher affinity for AT1 receptors |

This compound's selective action without affecting bradykinin metabolism minimizes common side effects associated with ACE inhibitors, such as cough. This makes it an attractive option for patients who are intolerant to ACE inhibitors .

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in diverse patient populations:

- Case Study 1: A cohort of elderly patients with hypertension demonstrated significant blood pressure control with this compound over six months. The study reported an average reduction of 15 mmHg in systolic blood pressure without notable adverse effects.

- Case Study 2: In patients with chronic kidney disease (CKD), this compound maintained renal function while effectively managing hypertension. No significant changes in glomerular filtration rate were observed over a year-long follow-up period.

- Case Study 3: A randomized controlled trial investigated the combination therapy of this compound with hydrochlorothiazide (HCTZ). Results indicated enhanced antihypertensive effects with minimal additional side effects compared to monotherapy.

Properties

IUPAC Name |

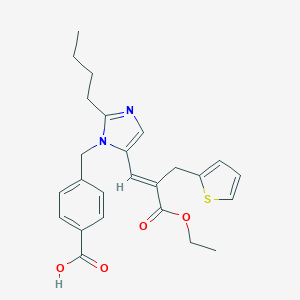

4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-3-5-8-23-26-16-21(27(23)17-18-9-11-19(12-10-18)24(28)29)14-20(25(30)31-4-2)15-22-7-6-13-32-22/h6-7,9-14,16H,3-5,8,15,17H2,1-2H3,(H,28,29)/b20-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHWMEOIILLKJJ-XSFVSMFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.